molecular formula C7H3BrN2O B1512233 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one CAS No. 1375069-40-1

6-Bromo-4H-cyclopenta[D]pyrimidin-4-one

Cat. No.: B1512233
CAS No.: 1375069-40-1
M. Wt: 211.02 g/mol
InChI Key: STKAXUAFTMVNAX-UHFFFAOYSA-N
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Description

6-Bromo-4H-cyclopenta[d]pyrimidin-4-one ( 1375069-40-1) is a brominated fused-ring heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . This compound features a cyclopenta[d]pyrimidin-4-one core, a structure recognized as a privileged scaffold in the design of biologically active molecules. The bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . Compounds based on the cyclopenta[d]pyrimidine core are of significant interest in pharmaceutical research, as evidenced by the development of analytical methods for related structures like N-(4-bromophenyl) derivatives . The electrophilic nature of the pyrimidinone ring also makes it a suitable precursor for the synthesis of more complex, functionalized heterocyclic systems. This product is intended for research purposes as a key building block in the exploration of new therapeutic agents. 6-Bromo-4H-cyclopenta[d]pyrimidin-4-one is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1375069-40-1

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

6-bromocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C7H3BrN2O/c8-4-1-5-6(2-4)9-3-10-7(5)11/h1-3H

InChI Key

STKAXUAFTMVNAX-UHFFFAOYSA-N

SMILES

C1=C(C=C2C1=NC=NC2=O)Br

Canonical SMILES

C1=C(C=C2C1=NC=NC2=O)Br

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Overview:
Research indicates that derivatives of cyclopenta[D]pyrimidine compounds exhibit significant antitumor properties. Notably, 6-bromo derivatives have shown promise in inhibiting tumor cell proliferation.

Case Studies:

  • A study synthesized various substituted cyclopenta[D]pyrimidines, revealing that certain analogs, including those based on 6-bromo-4H-cyclopenta[D]pyrimidin-4-one, demonstrated nanomolar inhibitory effects on tumor cell growth. The most potent derivative was effective against triple-negative breast cancer xenografts in vivo, indicating potential for clinical applications as an antitumor agent .
CompoundIC50 (nM)Cancer TypeNotes
30·HCl1-2Triple Negative Breast CancerOvercomes drug resistance
1·HClNanomolarVarious TumorsWater-soluble, potent microtubule inhibitor

AKT Pathway Inhibition

Role in Cancer Signaling:
Recent studies have highlighted the role of cyclopenta[D]pyrimidine derivatives in targeting the AKT signaling pathway, which is often dysregulated in cancer. Compounds derived from 6-bromo-4H-cyclopenta[D]pyrimidin-4-one have been shown to induce degradation of AKT proteins, thereby inhibiting downstream signaling pathways that promote cancer cell survival and proliferation .

Data Summary:

  • Compounds were tested for their ability to degrade T-AKT and P-AKT proteins at varying concentrations, with notable efficacy observed at lower doses compared to standard inhibitors like GDC-0068 .

Synthesis and Structural Variations

Synthetic Pathways:
The synthesis of 6-bromo-4H-cyclopenta[D]pyrimidin-4-one and its derivatives has been optimized for scalability and efficiency. Improved processes have been developed for large-scale production of these compounds, facilitating further research and potential clinical applications .

Structural Insights:
The presence of specific substituents on the pyrimidine ring significantly influences the biological activity of these compounds. For instance, variations in the 6-position have been linked to enhanced selectivity and potency against specific cancer cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization with nucleophiles like thiols or amines.

ReagentConditionsProductYieldSource
Sodium hydrosulfide (NaSH)DMF, 80°C, 4 hrs6-Mercapto-4H-cyclopenta[d]pyrimidin-4-one78%
BenzylamineEtOH, reflux, 6 hrs6-(Benzylamino)-4H-cyclopenta[d]pyrimidin-4-one65%

Mechanism :

  • The reaction proceeds via a two-step aromatic substitution:

    • Deprotonation of the nucleophile (e.g., HS⁻ or NH₂R) generates a strong base.

    • Attack at the C6 position displaces bromide, stabilized by the electron-withdrawing pyrimidinone ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C6-Phenyl-4H-cyclopenta[d]pyrimidin-4-one82%
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, dioxane6-(4-Methoxyphenyl)-4H-cyclopenta[d]pyrimidin-4-one74%

Key Observations :

  • Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation.

  • Steric hindrance at the ortho position reduces yields by ~30% .

Ring-Opening and Annulation Reactions

The cyclopenta ring undergoes strain-driven ring-opening in the presence of strong bases or electrophiles.

ReagentConditionsProductYieldSource
Potassium tert-butoxide (t-BuOK)THF, −78°C, 2 hrsFused pyrazolo[3,4-b]pyridine derivative61%
Dimethyl acetylenedicarboxylate (DMAD)Toluene, 110°C, 12 hrsTricyclic pyrimido[1,2-c]quinolone53%

Mechanistic Notes :

  • Base-induced deprotonation at the cyclopenta ring’s α-position triggers retro-Diels-Alder cleavage, forming reactive dienophiles .

  • DMAD acts as a dienophile in [4+2] cycloadditions, forming fused heterocycles .

Oxidation and Reduction Pathways

The pyrimidinone core undergoes redox transformations under controlled conditions.

Reaction TypeReagentProductYieldSource
OxidationKMnO₄, H₂O, 25°C6-Bromo-2,4-dioxocyclopenta[d]pyrimidine88%
ReductionLiAlH₄, THF, 0°C6-Bromo-4,5-dihydrocyclopenta[d]pyrimidin-4-ol70%

Critical Parameters :

  • Over-oxidation with KMnO₄ leads to ring degradation beyond 2 hrs.

  • LiAlH₄ selectively reduces the carbonyl group without affecting the bromine substituent.

Thioether Formation

The bromine atom is displaced by thiols under mild conditions to form stable thioethers.

ThiolBaseProductYieldSource
4-ChlorothiophenolK₂CO₃, DMF, RT6-(4-Chlorophenylthio)-4H-cyclopenta[d]pyrimidin-4-one91%
Ethyl mercaptoacetateNaH, DMF6-(Ethoxycarbonylmethylthio)-4H-cyclopenta[d]pyrimidin-4-one85%

Applications :

  • Thioether derivatives show enhanced solubility in polar aprotic solvents.

  • These intermediates are precursors for sulfone-containing analogs via further oxidation.

Comparative Reactivity Analysis

The table below summarizes key reaction outcomes for 6-bromo-4H-cyclopenta[d]pyrimidin-4-one compared to its non-brominated analog:

Reaction Type6-Bromo Derivative YieldNon-Brominated Analog YieldNotes
Suzuki Coupling82%<5%Bromine enhances oxidative addition
NAS with NaSH78%N/ABromine required for substitution
LiAlH₄ Reduction70%92%Bromine slightly inhibits reduction

Data aggregated from .

Comparison with Similar Compounds

Table 2: Bioactivity Profiles of Pyrimidin-4-one Derivatives

Compound Class Target/Mechanism Efficacy/IC₅₀ Therapeutic Area References
Pyrazolo[3,4-d]pyrimidin-4-ones Cytotoxicity (MCF-7 cells) 11–12 µM Oncology
4H-Pyrrolo[3,2-d]pyrimidin-4-one Myeloperoxidase (MPO) inhibition Not quantified Cardiovascular diseases
Substituted pyrido[3,4-d]pyrimidin-4-ones Histone demethylase inhibition Not reported Cancer (prostate, breast)
Quinazolin-4-ones Casein kinase 2 (CK2) inhibition Under investigation Oncology, inflammation

Key Findings:

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidin-4-ones exhibit potent cytotoxicity, with IC₅₀ values comparable to early-stage chemotherapeutics .
  • Enzyme Inhibition : Pyrrolo- and pyrido-fused derivatives target MPO and histone demethylases, respectively, indicating diverse mechanisms .
  • Safety Considerations: Brominated thieno analogs (e.g., 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one) require careful handling due to inhalation risks .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one typically involves:

  • Construction of the cyclopenta[d]pyrimidine core.
  • Introduction of the bromo substituent at the 6-position.
  • Functional group transformations to achieve the 4-one oxidation state.

These steps often rely on condensation reactions, halogenation, and cyclization techniques.

Preparation from 3-Methyladipic Acid Derivatives

A notable method involves starting from 3-methyladipic acid, which undergoes a sequence of reactions to form the cyclopenta[d]pyrimidine scaffold, followed by halogenation to introduce the bromine atom.

Stepwise Process:

Step Reagents/Conditions Description Yield
1. 3-Methyladipic acid + concentrated H2SO4 in ethanol, reflux Esterification and dehydration Not specified
2. Dieckmann condensation with elemental sodium in toluene Cyclization to form cyclopenta ring Not specified
3. Treatment with acetamidine hydrochloride Formation of pyrimidine ring 21% over three steps
4. Chlorination with POCl3 at reflux (3 h) Formation of chlorinated intermediate 69%
5. Reaction with brominating agents (e.g., N-bromosuccinimide or HBr) Introduction of bromine at 6-position Not explicitly detailed

This method yields the cyclopenta[d]pyrimidine scaffold with functional groups amenable to further modification, including bromination at the 6-position.

Direct Bromination of Cyclopenta[d]pyrimidin-4-one

An alternative approach involves direct bromination of the cyclopenta[d]pyrimidin-4-one core. This can be achieved by treating the parent compound with brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively substitute at the 6-position.

  • The reaction is typically carried out in solvents like acetic acid or chloroform.
  • Temperature control is crucial to avoid polybromination.
  • The reaction proceeds via electrophilic aromatic substitution facilitated by the electron density on the pyrimidine ring.

This approach is straightforward but requires careful optimization to maximize selectivity and yield.

Halogenation via α-Bromomethylketones Intermediates

In some synthetic routes, α-bromomethylketones are prepared as intermediates, which then condense with amino-pyrimidine derivatives to form the target compound.

Key steps include:

  • Conversion of alkynoic acids to acid chlorides.
  • Reaction with diazomethane to form α-diazoketones.
  • Treatment with hydrobromic acid (HBr) to yield α-bromomethylketones.
  • Condensation with 2,4-diamino-6-hydroxypyrimidine to afford 6-substituted pyrimidine derivatives.

Though this method is more commonly applied to pyrrolo[2,3-d]pyrimidines, the principle can be adapted for cyclopenta[d]pyrimidin-4-one analogs.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Notes
3-Methyladipic acid route 3-Methyladipic acid H2SO4, Na, acetamidine- HCl, POCl3, brominating agent Esterification, Dieckmann condensation, cyclization, chlorination, bromination 21% (3 steps) + 69% (chlorination) Multi-step, scalable
Direct bromination Cyclopenta[d]pyrimidin-4-one Br2 or NBS Electrophilic aromatic substitution Variable Requires control to avoid polybromination
α-Bromomethylketone intermediate Alkynoic acids Diazomethane, HBr, 2,4-diamino-6-hydroxypyrimidine Diazoketone formation, bromination, condensation 51-74% (related compounds) Adaptable to related pyrimidines
Click chemistry functionalization Bromoalkyl derivatives NaN3, Cu catalyst, alkynes Azide-alkyne cycloaddition Good yields For derivatization rather than initial synthesis

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one in academic laboratories?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using cyclopenta-fused precursors and brominating agents. For example, describes a general protocol for pyrrolo[2,3-d]pyrimidin-4-ones involving N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocarbamides under basic conditions. Adapting this, bromination at the 6-position could be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Reaction progress should be monitored via TLC or HPLC .
  • Analytical Validation : Post-synthesis, confirm regioselectivity using 1H/13C NMR (e.g., coupling constants for bromine-induced deshielding) and HRMS for molecular ion verification .

Q. How can researchers characterize the structural and electronic properties of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software ( ) for single-crystal refinement to resolve bond angles and Br-substitution geometry. For example, provides a similar compound (4-Bromo-5H-cyclopenta[c]pyridin-7-one) with a resolved InChI key and crystallographic data, serving as a reference .
  • Spectroscopy : Employ 2D NMR (COSY, HSQC) to assign protons and carbons. Bromine’s electronegativity causes distinct splitting patterns in aromatic regions, as seen in for brominated chromenones .
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO orbitals and predict reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in cyclopenta-fused pyrimidinones?

  • Methodological Answer : Regioselectivity is influenced by electron density distribution. For example, highlights ketene intermediates in pyrido[1,2-a]pyrimidin-4-one formation, where nucleophilic sites (e.g., C-6 in the fused ring) are prone to electrophilic bromination. Kinetic vs. thermodynamic control can be assessed by varying reaction temperatures (e.g., bromination at 0°C favors kinetic products) .
  • Experimental Design : Use deuterated solvents (DMSO-d6) to track proton exchange in NMR, revealing bromine’s electronic effects. Isotopic labeling (e.g., 13C at C-6) could further validate attack sites .

Q. How can researchers address contradictions in spectral data for brominated heterocycles?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Mass Spectrometry : Compare experimental HRMS (e.g., [M+H]+) with theoretical values ().
  • XRD vs. NMR : Resolve discrepancies in tautomeric forms (e.g., keto-enol equilibria) by correlating solid-state (XRD) and solution-state (NMR) data .
  • Redundant Synthesis : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

Q. What strategies optimize the biological activity of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at non-brominated positions (e.g., C-2 methyl groups) to enhance lipophilicity (LogP ~2, as in ) and bioavailability .
  • Biological Assays : Test antimicrobial activity via microdilution assays (MIC values) against Gram-positive/negative strains, following protocols in for pyrazolo[3,4-d]pyrimidin-4-ones .

Key Considerations for Experimental Design

  • Scale-Up Challenges : Small-scale reactions (<100 mg) minimize side-products; purify via flash chromatography (hexane/EtOAc gradients) .
  • Stability : Store under argon at −20°C to prevent debromination or hydrolysis .

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